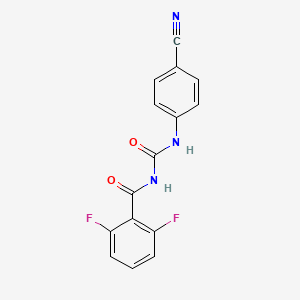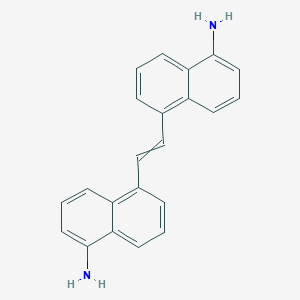
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a compound that features a thallium atom bonded to a phenyl-substituted cyclopentadienyl ring
Vorbereitungsmethoden
The synthesis of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with (1-Phenylcyclopenta-2,4-dien-1-yl) lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Analyse Chemischer Reaktionen
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of thallium(III) derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thallium(I) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organothallium compounds, which are valuable in organic synthesis and catalysis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane involves the interaction of the thallium atom with various molecular targets. Thallium can form strong bonds with carbon and other elements, allowing it to participate in a wide range of chemical reactions. The cyclopentadienyl ring provides stability to the compound and facilitates its reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane include:
(Cyclopenta-2,4-dien-1-yl)-lambda~1~-thallane: Lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-indane: Contains indium instead of thallium, leading to variations in chemical properties and uses.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-gallane: Features gallium, which has different electronic and structural characteristics compared to thallium.
Eigenschaften
CAS-Nummer |
90510-42-2 |
|---|---|
Molekularformel |
C11H9Tl |
Molekulargewicht |
345.57 g/mol |
IUPAC-Name |
(1-phenylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C11H9.Tl/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H; |
InChI-Schlüssel |
FDOZSYOQHAJONG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC=C2)[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


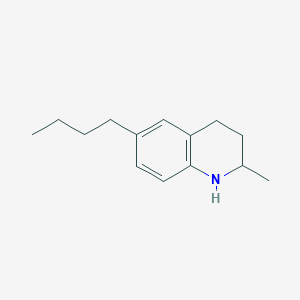
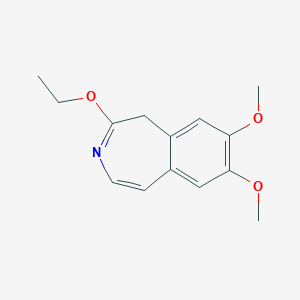
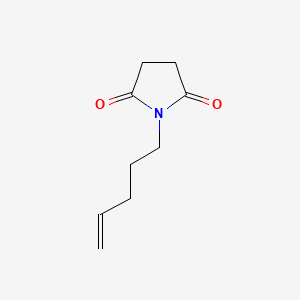

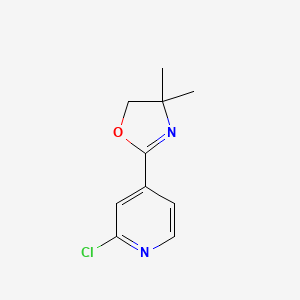
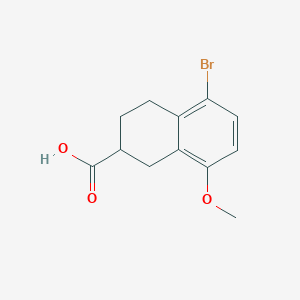
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
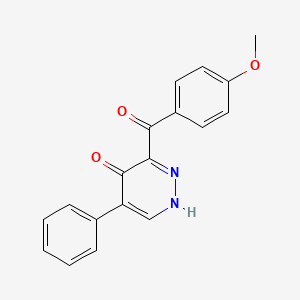
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
